1-(3-Methoxyphenyl)butan-2-one

Description

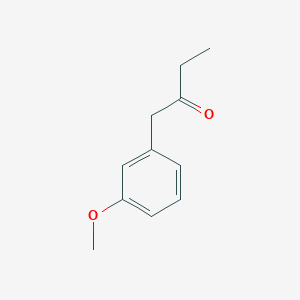

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXUYSSOGUAUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540118 | |

| Record name | 1-(3-Methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23037-58-3 | |

| Record name | 1-(3-Methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Methoxyphenyl Butan 2 One

Established Reaction Pathways and Mechanistic Considerations

The synthesis of 1-(3-Methoxyphenyl)butan-2-one can be achieved through several established organic chemistry reactions. A prevalent method is analogous to the acetoacetic ester synthesis, a robust technique for forming ketones. This pathway involves the alkylation of an acetoacetate (B1235776) ester followed by hydrolysis and decarboxylation.

The mechanism proceeds as follows:

Deprotonation: A base, such as an alkoxide, removes an acidic α-hydrogen from ethyl acetoacetate to form a resonance-stabilized enolate.

Alkylation: The enolate acts as a nucleophile, attacking an electrophilic carbon. In this case, 3-methoxybenzyl halide (e.g., 3-methoxybenzyl chloride or bromide) serves as the alkylating agent in a classic SN2 reaction.

Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is then subjected to acidic or basic hydrolysis, which cleaves the ester group to form a β-keto acid. Upon gentle heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound.

Another established, though potentially less direct, route is the Friedel-Crafts acylation. This would involve the reaction of methoxybenzene with butanoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst. However, this method often yields a mixture of ortho, meta, and para isomers, with the para isomer typically predominating due to steric and electronic effects, making regiocontrol a significant challenge for synthesizing the meta-substituted product.

Catalytic Systems and Optimized Reaction Parameters

Different synthetic pathways utilize distinct catalytic systems and reaction conditions. For the acetoacetic ester synthesis, the choice of base and solvent is crucial for optimizing the initial alkylation step.

A patent for the structurally similar compound 1-(4-methoxyphenyl)-butanone-(3) details a process where potassium carbonate (K2CO3) is used as the base in an acetone (B3395972) solvent, with the reaction mixture heated under reflux. google.com This is followed by hydrolysis using aqueous sodium hydroxide (B78521) (NaOH). google.com This system is directly applicable to the synthesis of the 3-methoxy isomer.

More advanced methods for the synthesis of alkyl aryl ketones include palladium-catalyzed carbonylative cross-coupling reactions. chemistryviews.org These methods can couple aryl halides or triflates with alkyl organometallic reagents in the presence of carbon monoxide. While not specifically documented for this compound, this approach offers a modern alternative to classical methods.

| Synthetic Pathway | Catalyst/Reagent | Solvent | Key Parameters | Reference |

|---|---|---|---|---|

| Acetoacetic Ester Synthesis | K₂CO₃ (Base), NaOH (Hydrolysis) | Acetone | Heating under reflux | google.com |

| Carbonylative Cross-Coupling (General) | Pd₂(dba)₃ / PPh₃ | Tetrahydrofuran (THF) | Requires CO source and organometallic reagent (e.g., alkylzinc) | chemistryviews.org |

| Tandem Addition-Oxidation (General) | Orthoplatinated triaryl phosphite | Not specified | Reaction of arylboronic acids with aldehydes, followed by oxidation | acs.org |

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity: The synthesis of the specific meta-isomer, this compound, requires precise control of regioselectivity. The acetoacetic ester synthesis pathway offers excellent regiocontrol because the bond formation is unambiguous between the enolate of ethyl acetoacetate and the benzylic carbon of a pre-functionalized 3-methoxybenzyl halide. In contrast, methods like Friedel-Crafts acylation of anisole (B1667542) would result in poor regioselectivity.

Stereoselectivity: The target molecule, this compound, is achiral. However, the ketone group is prochiral, meaning its reduction can lead to a chiral alcohol, 1-(3-methoxyphenyl)butan-2-ol. Furthermore, if a synthetic route involves creating a chiral center at the α-position (C1), stereocontrol becomes a critical consideration.

General strategies for achieving stereoselectivity in ketone synthesis could be applied:

Enantioselective Reduction: The reduction of a precursor, such as 1-(3-methoxyphenyl)but-3-en-2-one, using chiral catalysts or biocatalysts can selectively produce one enantiomer of the target ketone. Baker's yeast, for example, is known to mediate the asymmetric reduction of α,β-unsaturated ketones to afford optically active saturated ketones. scribd.com

Catalytic Asymmetric Synthesis: Methods for the enantioselective synthesis of α-quaternary ketones using chiral phosphine (B1218219) ligands and metal catalysts (e.g., copper) have been developed. nih.gov These approaches involve the reaction of acyl electrophiles with in situ formed chiral allylic nucleophiles. nih.gov

Biocatalysis: Microorganisms and plant-based biocatalysts can perform stereoselective reductions of prochiral ketones to produce chiral alcohols, which can then be oxidized to the chiral ketone if desired. nih.gov

Development of Novel and Sustainable Synthetic Approaches

Modern chemical synthesis places a strong emphasis on sustainability, leading to the development of greener and more efficient methodologies.

Implementation of Green Chemistry Principles in the Production of this compound

Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. For aryl ketone synthesis, this has led to the exploration of cleaner oxidation methods and solvents.

Benign Solvents and Oxidants: A significant advancement is the use of water as a solvent and molecular oxygen (from the air) as the primary oxidant. chemistryviews.org Research has demonstrated the visible-light-induced aerobic C-H oxidation of aryl alkanes to aromatic ketones using a cerium chloride (CeCl₃) photocatalyst in water. chemistryviews.org This approach is highly atom-economical and avoids the use of traditional, often stoichiometric, and hazardous peroxide oxidants. chemistryviews.org

Catalytic Efficiency: A Chinese patent describes a green synthesis method for aryl ketones using air or oxygen as a clean oxidant with a catalyst, avoiding the pollution associated with traditional heavy-metal oxidants like chromates. google.com

Application of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. zenodo.orguni-muenchen.de This technology is particularly well-suited for the multi-step synthesis of complex molecules.

A three-step telescoped flow synthesis for the analogous 4-(4-methoxyphenyl)butan-2-one has been successfully demonstrated and provides a direct blueprint for the synthesis of the 3-methoxy isomer. southwales.ac.ukresearchgate.netcardiff.ac.ukucl.ac.uk The process involves a sequence of reactors, each optimized for a specific transformation:

Oxidation: 3-Methoxybenzyl alcohol is oxidized to 3-methoxybenzaldehyde.

C-C Coupling: The resulting aldehyde undergoes a C-C bond-forming reaction (e.g., aldol (B89426) condensation) with acetone.

Reduction: The intermediate α,β-unsaturated ketone is selectively hydrogenated to yield the final product.

This integrated system allows for the isolation-free synthesis, significantly intensifying the process. The ability to use different catalysts and optimize conditions for each step independently is a major advantage over one-pot batch reactions. cardiff.ac.uk

| Reaction Step | Catalyst | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Oxidation (Alcohol to Aldehyde) | 1 wt% AuPd/TiO₂ | 115 °C | Aerobic oxidation | researchgate.netcardiff.ac.uk |

| C-C Coupling (Aldol Condensation) | Anatase TiO₂ | 130 °C | Heterogeneous catalysis | researchgate.netcardiff.ac.uk |

| Reduction (Hydrogenation of C=C) | 1 wt% Pt/TiO₂ | 120 °C | Selective hydrogenation | researchgate.netcardiff.ac.uk |

Strategies for Enhancing Synthetic Yields and Purity Profiles of this compound

Improving the yield and purity of the final product is a primary goal of process development. Continuous flow chemistry, as described above, is a key strategy for achieving this.

Advanced Spectroscopic and Analytical Characterization of 1 3 Methoxyphenyl Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H NMR spectrum of 1-(3-Methoxyphenyl)butan-2-one provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons (spin-spin splitting). Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type. Based on established chemical shift principles and data from analogous structures, the following spectral assignments are predicted. chemguide.co.uklibretexts.org

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| a | 1.05 | Triplet (t) | 3H | 7.3 | -CH₂-CH₃ |

| b | 2.45 | Quartet (q) | 2H | 7.3 | -CO-CH₂ -CH₃ |

| c | 3.70 | Singlet (s) | 2H | - | Ar-CH₂ -CO- |

| d | 3.80 | Singlet (s) | 3H | - | -OCH₃ |

| e | 6.78-6.85 | Multiplet (m) | 3H | - | Aromatic H (C2, C4, C6) |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 7.8 | CH₃ | C H₃-CH₂- |

| 36.5 | CH₂ | CH₃-C H₂- |

| 50.8 | CH₂ | Ar-C H₂-CO- |

| 55.2 | CH₃ | -OC H₃ |

| 112.5 | CH | Aromatic C 2 |

| 114.8 | CH | Aromatic C 4 |

| 121.5 | CH | Aromatic C 6 |

| 129.6 | CH | Aromatic C 5 |

| 135.9 | C | Aromatic C 1 |

| 159.8 | C | Aromatic C 3 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a key cross-peak would be observed between the triplet at δ 1.05 (protons 'a') and the quartet at δ 2.45 (protons 'b'), confirming the ethyl group (-CH₂-CH₃) attached to the carbonyl. No other correlations would be expected for the aliphatic and methoxy (B1213986) singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. columbia.edu It provides one-bond ¹H-¹³C correlations. Expected correlations would include:

¹H at δ 1.05 with ¹³C at δ 7.8 (-CH₃).

¹H at δ 2.45 with ¹³C at δ 36.5 (-CH₂-CO).

¹H at δ 3.70 with ¹³C at δ 50.8 (Ar-CH₂-).

¹H at δ 3.80 with ¹³C at δ 55.2 (-OCH₃).

Aromatic protons (δ 6.78-7.22) with their respective aromatic carbons (δ 112.5-129.6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range correlations (typically 2-3 bonds), which helps to connect the different fragments of the molecule. columbia.edu Key expected correlations for this compound would be:

The benzylic protons ('c', δ 3.70) would show a correlation to the carbonyl carbon (C=O, δ 210.5), linking the aromatic ring system to the butanone chain.

These same benzylic protons ('c') would also correlate to the aromatic carbons C1, C2, and C6, confirming the attachment point of the side chain.

The methylene (B1212753) protons of the ethyl group ('b', δ 2.45) would show correlations to both the methyl carbon ('a', δ 7.8) and the carbonyl carbon (C=O, δ 210.5).

The methoxy protons ('d', δ 3.80) would correlate to the aromatic C3 carbon at δ 159.8, confirming the position of the methoxy group on the ring.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound:

Molecular Formula: C₁₁H₁₄O₂

Calculated Monoisotopic Mass: 178.0994 u

Confirmation: HRMS analysis would confirm this exact mass, providing strong evidence for the C₁₁H₁₄O₂ elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to fragmentation, then analyzing the resulting fragment ions (daughter ions). This provides detailed structural information. anu.edu.au The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments. For this compound, key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group and benzylic cleavage. docbrown.inforesearchgate.net

Plausible Fragmentation Pattern for this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Loss of the propionyl radical (•COCH₂CH₃) via benzylic cleavage. This is often a very stable and abundant fragment. |

This fragmentation data is invaluable for identifying the compound in complex mixtures. In metabolic profiling, researchers would look for the parent compound and potential metabolites, which would appear at masses corresponding to specific biochemical transformations (e.g., +16 for hydroxylation, -14 for demethylation). Similarly, impurities could be identified by their unique molecular ions and fragmentation patterns.

Advanced Chromatographic Techniques for Separation and Quantitative Analysis

Chromatography is used to separate a compound from a mixture for subsequent identification and quantification. For a moderately polar compound like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable technique. sielc.comsielc.com

A typical RP-HPLC method would involve:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) silica-based column.

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid) to improve peak shape. The components would be run in a gradient or isocratic mode to achieve optimal separation.

Detector: A UV-Vis detector would be effective due to the presence of the aromatic ring, which absorbs UV light (typically monitored around 254 nm or 270 nm). For higher specificity and confirmation, the HPLC system can be coupled to a mass spectrometer (LC-MS), which would provide mass data for each separated component.

This chromatographic method allows for the effective separation of this compound from starting materials, byproducts, or metabolites, enabling accurate quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the characterization of semi-volatile organic compounds such as this compound. The technique leverages the compound's volatility to facilitate its separation from non-volatile residues and other volatile impurities. In the gas chromatograph, the compound is vaporized in a heated injector and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For aromatic ketones like this compound, a non-polar or mid-polar stationary phase, such as one made of 100% dimethylpolysiloxane, is typically effective. oup.com

Purity assessment is a critical application of GC-MS. The technique can effectively separate this compound from its positional isomers (e.g., 1-(2-methoxyphenyl)butan-2-one (B1599147) and 1-(4-methoxyphenyl)butan-2-one). While these isomers have the same molecular weight and can produce very similar mass spectra, their slight differences in polarity and boiling point often allow for their chromatographic separation. oup.comoup.com This chromatographic resolution is essential for unambiguous identification and quantification, which can be an analytical challenge when relying on mass spectral data alone. oup.com

Following separation in the GC column, the eluted molecules enter the mass spectrometer, which acts as a detector. In the MS, molecules are typically ionized by electron ionization (EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." For this compound, characteristic fragments would be expected, including the molecular ion peak and peaks corresponding to the methoxybenzyl cation and other stable fragments. This allows for confident structural confirmation and differentiation from other co-eluting compounds.

Table 1: Typical GC-MS Parameters for Analysis of Aromatic Ketones

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column Type | Capillary column (e.g., 30 m x 0.25 mm) | Provides high-resolution separation of analytes. |

| Stationary Phase | 5% Phenyl Polysiloxane or 100% Dimethylpolysiloxane | A mid- to low-polarity phase suitable for aromatic compounds. oup.com |

| Injector Temperature | 230-250 °C | Ensures rapid and complete vaporization of the sample. oup.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to move the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on their boiling points and column interactions. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. oup.com |

| Detector | Mass Selective Detector (MSD) or Quadrupole | Scans a mass range (e.g., m/z 40-400) to detect and identify ions. |

Table 2: Hypothetical Mass Spectral Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 178 | Molecular Ion [M]⁺ | [C₁₁H₁₄O₂]⁺ |

| 121 | Methoxybenzyl cation | [CH₃OC₆H₄CH₂]⁺ |

| 91 | Tropylium (B1234903) ion (from rearrangement of benzyl (B1604629) fragment) | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD) and Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For analyzing this compound within complex matrices, or for compounds that may be thermally unstable, High-Performance Liquid Chromatography (HPLC) is an exceptionally powerful alternative to GC. The separation in HPLC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. A common mode for a compound of this polarity is reverse-phase (RP) chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase. sielc.comresearchgate.net

Coupling HPLC with a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each eluting peak. The aromatic ring in this compound provides a strong chromophore, making it readily detectable. The DAD can provide information on peak purity and can aid in tentative identification by comparing the acquired spectrum to a library. For enhanced sensitivity and selectivity, especially at low concentrations, ketones can be derivatized using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which shifts the absorbance to a longer, less interference-prone wavelength. researchgate.net

The ultimate analytical power for complex mixtures is achieved by coupling HPLC with tandem mass spectrometry (LC-MS/MS). This hyphenated technique provides three dimensions of data for each analyte: retention time, precursor ion mass, and product ion masses. nih.gov After chromatographic separation, the eluent is ionized (commonly via electrospray ionization, ESI) and the parent or precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected. This selected ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govnih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification of the target compound even in the presence of co-eluting matrix components. helsinki.fi

Table 3: Typical HPLC-DAD Parameters for Analysis of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column Type | Reverse-Phase C18 (e.g., 25 cm x 4.6 mm) | Standard column for separating moderately polar to non-polar compounds. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid for MS compatibility) | A polar mobile phase system used in reverse-phase chromatography. sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for analytical scale HPLC. |

| Detector | Diode Array Detector (DAD) | Acquires UV-Vis spectra across a range of wavelengths (e.g., 200-400 nm). |

| Detection Wavelength | ~274 nm (for the methoxyphenyl chromophore) or ~365 nm (for DNPH derivative) | Wavelength selected for maximum absorbance and sensitivity. researchgate.net |

Table 4: Hypothetical LC-MS/MS Transitions for this compound | Parameter | Description | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently forms protonated molecules for compounds with heteroatoms. | | Precursor Ion (Q1) | m/z 179.1 ([M+H]⁺) | The mass of the protonated parent molecule selected in the first quadrupole. | | Product Ion 1 (Q3) | m/z 121.1 | Corresponds to the characteristic methoxybenzyl fragment after collision-induced dissociation. | | Product Ion 2 (Q3) | m/z 91.1 | Corresponds to the tropylium ion fragment, providing further structural confirmation. | | Collision Energy | Optimized voltage | The energy applied to induce fragmentation of the precursor ion. |

Biological and Pharmacological Investigations of 1 3 Methoxyphenyl Butan 2 One

In Vitro Cellular and Molecular Bioactivity Assessments

In vitro studies are fundamental to understanding the bioactivity of a compound at the cellular and molecular level. These assessments provide insights into potential mechanisms of action and therapeutic applications.

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition or receptor binding affinity studies conducted on 1-(3-Methoxyphenyl)butan-2-one. Future research in this area would be crucial to elucidate its potential molecular targets and pharmacological profile.

As of the current body of scientific literature, specific studies on the efficacy of this compound in various cell lines and its direct influence on cellular pathway modulation have not been reported. Investigating its effects on cell proliferation, apoptosis, and signaling cascades in different cell models would be a valuable next step in its pharmacological evaluation.

While direct studies on the antimicrobial and antioxidant properties of this compound are limited, research on related methoxyphenyl-containing compounds and chalcone (B49325) derivatives provides some insights into the potential bioactivities of this structural class.

Chalcones, which are precursors in flavonoid biosynthesis, and their derivatives have been a subject of interest for their wide spectrum of biological activities. derpharmachemica.com A number of methoxy (B1213986) amino chalcone derivatives have been synthesized and assessed for their antimicrobial properties against various pathogens. derpharmachemica.com These studies indicate that the presence of a methoxy group on the phenyl ring can contribute to the antimicrobial efficacy of the molecule. derpharmachemica.com For instance, some synthesized methoxy amino chalcone derivatives have demonstrated a broad spectrum of antimicrobial activity. derpharmachemica.com

In one study, a series of chalcone derivatives were screened for their activity against several bacterial and fungal strains. The results revealed that some compounds exhibited notable activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, the minimum inhibitory concentrations (MIC) for these active compounds were found to be between 0.4 and 0.6 mg/mL. nih.gov

| Compound Type | Microorganism | Activity | Reference |

| Methoxy Amino Chalcone Derivatives | Escherichia coli ATCC 25923 | Good wide spectrum antimicrobial activity | derpharmachemica.com |

| Methoxy Amino Chalcone Derivatives | Staphylococcus aureus ATCC 25922 | Good wide spectrum antimicrobial activity | derpharmachemica.com |

| Methoxy Amino Chalcone Derivatives | Candida albicans ATCC 10231 | Good wide spectrum antimicrobial activity | derpharmachemica.com |

| Chalcone Derivatives | Staphylococcus aureus | Active (MIC: 0.4-0.6 mg/mL) | nih.gov |

| Chalcone Derivatives | Bacillus subtilis | Active (MIC: 0.4-0.6 mg/mL) | nih.gov |

Regarding antioxidant activity, studies on related methoxyphenol derivatives have shown promising results. researchgate.net The antioxidant potential of such compounds is often evaluated using assays like the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging assay. researchgate.nettarc.edu.my For example, a thiosemicarbazone derivative of the related compound 4-(4-methoxyphenyl)-2-butanone (B1665111) was synthesized and showed antioxidant properties with an IC50 value of 400.2 ppm in a DPPH assay. tarc.edu.my The presence of phenolic and methoxy groups is often associated with the capacity to scavenge free radicals, which is a key aspect of antioxidant activity. researchgate.netsmolecule.com

| Compound/Derivative | Assay | Result | Reference |

| Thiosemicarbazone of 4-(4-methoxyphenyl)-2-butanone | DPPH | IC50: 400.2 ppm | tarc.edu.my |

| Chalcone Derivatives | DPPH | Varied radical scavenging activities | nih.gov |

In Vivo Biological Effects and Systemic Responses

There is currently no published research available that specifically investigates the target engagement or analyzes pharmacodynamic markers of this compound in in vivo models. Such studies would be necessary to confirm its mechanism of action and to establish a relationship between its concentration and pharmacological effect in a biological system.

Direct studies on the influence of this compound on neurotransmitter systems and its potential for central nervous system (CNS) stimulation are not available in the current scientific literature. However, the general class of CNS stimulants often exerts its effects by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506) in the brain. drugs.com The mechanisms of action can include inhibiting the reuptake of these neurotransmitters or promoting their release. nih.gov Given the structural similarities of some methoxyphenyl compounds to known psychoactive substances, future research into the neuropharmacological profile of this compound is warranted to determine if it has any CNS activity.

Elucidation of Molecular Mechanisms of Action

Currently, there is a notable absence of published experimental research specifically detailing the molecular mechanisms of action for this compound. The scientific literature lacks studies that have directly investigated its binding affinity for specific biological receptors, its potential as an enzyme inhibitor, or its ability to modulate specific signaling pathways.

While research exists for structurally related compounds, the direct extrapolation of their mechanisms of action to this compound is not scientifically valid without specific experimental evidence. The biological activity of a compound is highly dependent on its precise chemical structure, and even minor modifications can lead to significant changes in its pharmacological profile.

To understand the molecular mechanisms of this compound, future research would need to be undertaken. This could involve a variety of in vitro and in silico methodologies.

Future Research Directions:

Receptor Binding Assays: These studies would be essential to determine if this compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. By screening the compound against a panel of known receptors, researchers could identify potential molecular targets.

Enzyme Inhibition Assays: Investigating the effect of the compound on the activity of various enzymes could reveal whether it acts as an inhibitor or an activator. This would be crucial for understanding its potential metabolic effects and therapeutic applications.

Signaling Pathway Analysis: Techniques such as Western blotting or reporter gene assays could be used to determine if this compound affects key signaling pathways within cells. This would provide insight into the downstream cellular responses triggered by the compound.

In Silico Studies: Computational methods like molecular docking and target prediction could offer preliminary insights into the potential biological targets of this compound. These predictive studies can help to prioritize experimental investigations. Molecular docking, for instance, can simulate the interaction of the compound with the three-dimensional structures of various proteins to predict binding affinities. Target prediction algorithms utilize existing chemogenomic data to hypothesize potential protein targets based on the compound's chemical structure.

Without such dedicated studies, any discussion on the molecular mechanisms of action for this compound would be purely speculative. The following table outlines the types of data that would be necessary to populate our understanding of its molecular interactions.

| Investigation Type | Potential Data to be Generated | Significance |

| Receptor Binding Assays | Binding affinity (Ki, Kd), Receptor occupancy | Identifies direct molecular targets and the strength of interaction. |

| Enzyme Inhibition Assays | IC50, Ki values, Type of inhibition | Determines the potency and mechanism of enzyme modulation. |

| Signaling Pathway Analysis |

No Publicly Available Data on the Metabolic Pathways and Pharmacokinetic Profile of this compound

Comprehensive searches of available scientific literature and databases have revealed no specific studies detailing the metabolic pathways or pharmacokinetic properties of the chemical compound this compound. While research exists for structurally similar molecules, the unique arrangement of the methoxy group at the meta position of the phenyl ring in this compound means that data from related compounds cannot be reliably extrapolated.

The metabolic fate of a chemical compound is highly dependent on its specific molecular structure. Key processes such as absorption, distribution, biotransformation, and excretion are influenced by factors like the position of functional groups. Therefore, without direct experimental studies on this compound, any discussion of its metabolic pathways would be purely speculative and scientifically unsound.

This lack of specific data prevents a detailed analysis of the following:

Metabolic Pathways and Pharmacokinetic Studies of 1 3 Methoxyphenyl Butan 2 One

Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl Butan 2 One Analogs

Impact of Structural Modifications on the Butanone Moiety on Biological Activity

Alterations to the butanone side chain of 1-(3-Methoxyphenyl)butan-2-one analogues can significantly influence their interaction with biological targets. The length of the alkyl chain, the position of the ketone, and the presence of other functional groups are all critical determinants of activity. For instance, in related psychoactive phenethylamines, modifications to the alkyl chain can affect potency and selectivity for various receptors and transporters.

While specific data tables for this compound are not available, the following table illustrates hypothetical modifications to the butanone moiety and their potential impact on biological activity based on general SAR principles observed in similar compounds.

| Modification | Potential Impact on Biological Activity |

| Chain extension or shortening | May alter binding affinity and selectivity for target proteins. |

| Positional isomerization of the ketone | Could change the molecule's shape and hydrogen bonding capabilities. |

| Introduction of a hydroxyl group | May increase polarity and introduce new hydrogen bonding interactions. |

| Addition of a methyl group on the alpha-carbon | Can create a chiral center, leading to stereoisomers with different activities. |

Substituent Effects on the Methoxyphenyl Ring and Their Influence on Efficacy

The nature and position of substituents on the methoxyphenyl ring are pivotal in defining the pharmacological profile of this compound analogues. The methoxy (B1213986) group at the meta-position is a key feature, and its replacement or the addition of other substituents can dramatically alter the compound's electronic and steric properties, thereby affecting its binding to target receptors.

In studies of beta-receptor ligands, which share the arylethanolamine pharmacophore, the nature and position of substituents on the aromatic ring are crucial for potency and selectivity nih.gov. For example, ortho-substituted compounds in the aryl- or heteroaryl-oxypropanolamine series are often the most potent nih.gov. Furthermore, the cardioselectivity of these compounds can be improved by specific para-substitutions on the aromatic ring nih.gov.

The following table outlines the potential effects of various substituents on the methoxyphenyl ring, based on established SAR principles.

| Substituent | Position | Potential Influence on Efficacy |

| Methoxy (OCH3) | Ortho, Meta, Para | The position of the methoxy group can significantly impact receptor binding and selectivity. |

| Hydroxyl (OH) | Ortho, Meta, Para | Can introduce hydrogen bonding interactions and alter metabolic stability. |

| Halogen (F, Cl, Br) | Ortho, Meta, Para | Can modify lipophilicity and electronic properties, affecting cell permeability and binding affinity. |

| Alkyl (e.g., CH3) | Ortho, Meta, Para | May provide additional hydrophobic interactions with the target protein. |

Stereochemical Considerations and Enantiomeric Activity Profiles

The introduction of a chiral center in analogues of this compound can lead to enantiomers with distinct biological activities. Stereochemistry plays a crucial role in the interaction of drugs with their biological targets, as proteins and receptors are themselves chiral environments nih.govresearchgate.netnih.gov. For example, butan-2-ol is optically active due to the presence of a chiral carbon, whereas butan-1-ol is not doubtnut.com.

The differential activity of enantiomers is a well-established principle in pharmacology. Often, one enantiomer (the eutomer) is significantly more potent than the other (the distomer). This stereoselectivity arises from the three-point attachment model, where the more active enantiomer has a better fit with the receptor binding site.

| Stereochemical Feature | Impact on Biological Activity |

| Presence of a single chiral center | Results in two enantiomers (R and S) which may have different potencies and efficacies. |

| Presence of multiple chiral centers | Leads to diastereomers, which can have distinct physicochemical properties and biological activities. |

| Conformational restriction | Can lock the molecule into a specific bioactive conformation, potentially increasing potency. |

Derivatization Strategies for Advanced Chemical Research of 1 3 Methoxyphenyl Butan 2 One

Functionalization of the Ketone Group for Novel Analog Synthesis

The ketone group in 1-(3-Methoxyphenyl)butan-2-one is a versatile site for chemical reactions, enabling the synthesis of a wide array of derivatives. The carbonyl carbon is electrophilic, and the adjacent α-carbons possess acidic protons, making them suitable for various nucleophilic additions and condensation reactions.

One common strategy involves the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of an acid or base catalyst. This reaction typically forms α,β-unsaturated ketones, also known as chalcones. nih.gov While this reaction often uses acetone (B3395972), this compound can serve as the active methylene (B1212753) compound, leading to more complex chalcone (B49325) derivatives. These derivatives are valuable precursors for synthesizing various heterocyclic compounds, such as pyrazoles and diazepines. nih.gov

Another approach is the formation of β-diketones. By reacting this compound with an appropriate ester under basic conditions, a 1,3-dicarbonyl moiety can be introduced. For instance, a related compound, 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione, was synthesized for studies involving metal complexes, indicating that the butanone structure is amenable to forming such β-diketonates. mdpi.com These derivatives are excellent chelating agents for metal ions, leading to the formation of coordination complexes with potential applications in catalysis and materials science. mdpi.com

Furthermore, derivatizing agents are commonly used to modify ketone groups for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). rsc.org Reagents like pentafluorophenylhydrazine (B1196947) (PFPA) or trifluoroacetic anhydride (B1165640) (TFA) react with the ketone to produce stable, volatile derivatives that are easily detectable. rsc.org This functionalization is crucial for the qualitative and quantitative analysis of the compound in various matrices.

| Reaction Type | Reagent(s) | Resulting Functional Group/Derivative Class | Potential Application |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehydes, Acid/Base Catalyst | α,β-Unsaturated Ketone (Chalcone) | Synthesis of Heterocycles nih.gov |

| Acylation/Condensation | Esters (e.g., ethyl trifluoroacetate), Base | β-Diketone | Metal Chelation, Synthesis of Coordination Complexes mdpi.com |

| Analytical Derivatization | Acylating Agents (e.g., PFPA, TFA) | Acylhydrazone or other stable adducts | GC-MS Analysis rsc.org |

Chemical Modifications of the Methoxyphenyl Moiety for Enhanced Properties

The methoxyphenyl ring of this compound offers significant opportunities for structural modification to fine-tune the electronic and steric properties of the molecule. These modifications can influence everything from reaction kinetics to the biological activity of downstream derivatives.

A primary modification involves altering the position of the methoxy (B1213986) group on the phenyl ring (e.g., moving it from the meta (3) position to the ortho (2) or para (4) position). Research on related methoxyphenyl-containing compounds has shown that the position of the methoxy substituent can significantly impact the biological and chemical properties of the resulting molecules. mdpi.com For example, in a study on copper(II) complexes of methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring was explored to determine its effect on antimicrobial and cytotoxic activity. mdpi.com This highlights the importance of substituent placement in designing compounds with specific functions.

Another key strategy is the cleavage of the methyl ether to yield the corresponding hydroxyphenyl derivative, 1-(3-hydroxyphenyl)butan-2-one. This transformation is typically achieved using strong acids like hydrobromic acid. google.com The resulting hydroxyl group introduces a site for further functionalization, such as esterification or etherification, and can participate in hydrogen bonding, which may alter the compound's physical properties and intermolecular interactions. The related compound Zingerone (B1684294), which is 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, is a well-studied natural product, demonstrating the importance of the hydroxyphenyl moiety. nih.govnist.gov

Additionally, the aromatic ring itself can be subjected to electrophilic aromatic substitution to introduce other functional groups, such as nitro, halogen, or alkyl groups, further diversifying the available derivatives. The electronic nature of the methoxy group (ortho-, para-directing) would guide the position of these new substituents.

| Modification Strategy | Typical Reagents | Resulting Moiety | Impact on Properties |

|---|---|---|---|

| Isomeric Rearrangement | Multi-step synthesis from different isomers of methoxybenzaldehyde | ortho- or para-Methoxyphenyl | Alters electronic distribution and steric profile, affecting bioactivity mdpi.com |

| Demethylation (Ether Cleavage) | HBr, BBr₃ | Hydroxyphenyl | Introduces hydrogen-bonding capability; provides a site for further functionalization google.com |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Substituted Methoxyphenyl (e.g., nitro, bromo) | Modifies electronic properties and reactivity of the aromatic ring |

Synthesis and Characterization of Chiral Derivatives

The carbon atom alpha to the carbonyl group in this compound can be a stereocenter, making the synthesis of chiral derivatives a key area of advanced research. Enantiomerically pure compounds are often required for pharmacological and biological studies, as different enantiomers can exhibit distinct activities.

Asymmetric synthesis is a powerful tool for obtaining chiral derivatives. This can be achieved by using chiral catalysts in reactions that create a new stereocenter. For example, the asymmetric Michael addition of nitromethane (B149229) to chalcone derivatives, catalyzed by chiral Cinchona alkaloid-based squaramide catalysts, has been shown to produce chiral products with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.net A similar strategy could be applied to derivatives of this compound to introduce chirality. Another approach involves the asymmetric reduction of the ketone, which would produce chiral secondary alcohols.

The synthesis of chiral building blocks, such as chiral 2-alkoxy-1,3-butadienes, can also be used in cycloaddition reactions to generate complex chiral molecules. rsc.org While not a direct derivatization of the target compound, this illustrates the importance of chirality in synthesizing advanced chemical structures.

Once synthesized, the characterization of chiral derivatives is crucial. The primary technique for determining the enantiomeric purity (enantiomeric excess, or ee) is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Chiral stationary phases (CSPs), often based on cellulose (B213188) or amylose (B160209) derivatives, are used to separate the enantiomers, allowing for their quantification. sioc-journal.cn The optical activity of the purified enantiomers is measured using a polarimeter, which determines the specific rotation ([α]D), a defining physical characteristic of a chiral molecule. nih.gov

| Aspect | Method/Technique | Description | Reference Finding |

|---|---|---|---|

| Synthesis | Asymmetric Catalysis | Use of a chiral catalyst (e.g., Cinchona alkaloid derivatives) to stereoselectively form a new chiral center. | Achieved up to 99% enantiomeric excess in the synthesis of chiral chalcone derivatives. nih.govresearchgate.net |

| Characterization (Purity) | Chiral HPLC | Separation and quantification of enantiomers using a column with a chiral stationary phase. | Used to determine the enantiomeric excess (ee%) of synthesized chiral products. researchgate.net |

| Characterization (Identity) | Polarimetry | Measurement of the rotation of plane-polarized light by a solution of the chiral compound. | Provides the specific rotation value ([α]D), a key physical constant for an enantiomer. nih.gov |

| Characterization (Structure) | X-ray Crystallography | Determines the absolute configuration of a chiral molecule in a crystalline state. | Used to deduce the absolute configuration of enantiomerically pure benzopyran derivatives. nih.gov |

Computational and Theoretical Approaches in 1 3 Methoxyphenyl Butan 2 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. They are used to determine the electronic structure of a molecule, from which numerous properties can be derived. For a molecule like 1-(3-Methoxyphenyl)butan-2-one, these calculations can predict its geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large energy gap implies high stability and low reactivity. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Key Reactivity Indices Derived from HOMO-LUMO Energies

| Reactivity Index | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table describes the standard reactivity indices that would be calculated from a quantum chemical study of this compound.

For example, a computational study on the related compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone utilized DFT calculations to determine its HOMO-LUMO gap and other properties to understand its electronic nature. scienceopen.com A similar analysis for this compound would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, guiding the synthesis of new derivatives.

Theoretical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species.

For this compound, theoretical studies could investigate various reactions, such as its oxidation, reduction, or reactions with atmospheric radicals like OH. researchgate.netresearchgate.net For instance, the reaction of ketones with OH radicals often proceeds via hydrogen atom abstraction. researchgate.netcopernicus.org Computational studies can determine which hydrogen atom in the molecule is most likely to be abstracted by calculating the activation energy for each possible pathway. The pathway with the lowest activation energy is the most favorable. researchgate.net

Such a study on this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (e.g., the ketone and an OH radical).

Transition State Search: Locating the transition state structure for each potential reaction pathway (e.g., abstraction of a hydrogen from the butyl chain versus the methoxy (B1213986) group).

This information provides a detailed understanding of the molecule's reactivity and degradation pathways, which is essential in fields from synthetic chemistry to atmospheric science. copernicus.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

While no specific molecular docking studies featuring this compound as the ligand are found in the reviewed literature, the process would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand, this compound.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in many different orientations and conformations.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative binding energy typically indicates a more favorable interaction. semanticscholar.org

Studies on structurally related compounds containing methoxyphenyl groups have explored their interactions with biological targets like the estrogen receptor alpha (ERα) for potential anticancer activity. semanticscholar.org A docking study of this compound could similarly identify potential biological targets and predict its binding mode, highlighting key interactions such as hydrogen bonds or hydrophobic contacts that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico methods for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in the early stages of drug discovery to filter out compounds with poor profiles, saving time and resources. nih.govresearchgate.net

These predictive models use the chemical structure of a molecule like this compound to estimate various physicochemical and pharmacokinetic parameters. researchgate.net A comprehensive in silico ADME profile would typically include predictions for the properties listed in the table below.

Table 2: Predicted ADME Properties and Drug-Likeness Parameters

| Category | Property | Significance |

|---|---|---|

| Physicochemical | Molecular Weight | Influences size and diffusion. |

| LogP (Lipophilicity) | Affects solubility and membrane permeability. | |

| Water Solubility | Crucial for absorption and formulation. | |

| Polar Surface Area (PSA) | Predicts membrane penetration. | |

| Absorption | Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. |

| Caco-2 Permeability | An in vitro model for intestinal absorption. | |

| P-glycoprotein Substrate/Inhibitor | Identifies if the compound is affected by efflux pumps. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can enter the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available for action. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Drug-Likeness | Lipinski's Rule of Five | A rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug. |

This table outlines the common parameters evaluated in an in silico ADME study. The data would be generated by submitting the structure of this compound to various predictive software platforms.

For instance, ADMET studies were performed on the related molecule 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone to assess its drug-likeness. scienceopen.com A similar analysis of this compound would provide a crucial first look at its potential as a therapeutic agent, guiding further experimental validation.

Advanced Research Applications of 1 3 Methoxyphenyl Butan 2 One and Its Derivatives

Utilization as a Synthetic Building Block or Intermediate in Complex Molecule Synthesis

1-(3-Methoxyphenyl)butan-2-one serves as a valuable synthetic intermediate, or building block, in the construction of more complex molecules. asischem.com The reactivity of its ketone functional group, combined with the electronic properties of the methoxyphenyl group, allows for a variety of chemical transformations. Ketones are foundational in organic synthesis, participating in numerous reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The carbonyl group is susceptible to nucleophilic attack, making it a key site for modifications. For instance, it can undergo reactions such as:

Aldol (B89426) Condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones (chalcones). Chalcones are recognized as biogenetic precursors for flavonoids and isoflavonoids. nih.gov

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone yields tertiary alcohols, introducing new carbon substituents. wikipedia.org

Reductive Amination: Conversion of the ketone into an amine, providing a pathway to nitrogen-containing compounds.

Wittig Reaction: Transformation of the carbonyl group into a carbon-carbon double bond, enabling the synthesis of various alkenes. lkouniv.ac.in

A common synthetic route involving ketones is the Claisen-Schmidt condensation, where a ketone reacts with an aldehyde in the presence of a base to form a chalcone (B49325) or chalcone-like structure. researchgate.net For example, a related compound, 4-(4-methoxyphenyl)-3-buten-2-one, is prepared by the condensation of anisaldehyde and acetone (B3395972). chemicalbook.com This α,β-unsaturated ketone can then be used to synthesize other derivatives, such as thiazoles, which have applications as protein secretion inhibitors. chemicalbook.com Similarly, this compound could be a precursor to a wide range of heterocyclic compounds and other complex structures through multi-component reactions (MCRs), which are efficient methods for building molecular complexity. nih.govmdpi.com

The table below summarizes key reactions where this compound could act as a synthetic intermediate.

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcone Derivatives |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Substituted Amines |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohols |

| Wittig Reaction | Phosphonium Ylide | Alkenes |

| Michael Addition (on derivatives) | Nucleophiles (e.g., N-heterocycles) | β-Substituted Ketones |

Development as Chemical Probes for Biological System Interrogation

Chemical probes are selective small molecules used to study and manipulate the function of proteins and other biological targets within their native environments. mskcc.orgescholarship.org They are crucial tools in chemical biology for validating targets and elucidating biological pathways. thermofisher.com A high-quality chemical probe should exhibit high potency and selectivity for its intended target. escholarship.orgnih.gov

While there is no specific documentation of this compound itself being used as a chemical probe, its structural framework is present in molecules with recognized biological activity. Derivatives of this compound could be developed into chemical probes. smolecule.com The process involves iterative medicinal chemistry to optimize potency, selectivity, and cell permeability. escholarship.org For instance, the pyrroloquinoxaline structure, which can be synthesized from complex precursors, has been suggested for use in enzyme activity assays or as a probe in cellular signaling studies. smolecule.com

The development of a chemical probe from a starting scaffold like this compound would involve several key steps:

Hit Identification: Screening a library of derivatives against a specific biological target to find an initial "hit" compound that shows desired activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how structural modifications affect biological activity and selectivity. nih.gov

Optimization: Refining the lead compound to improve its properties, such as target affinity (typically below 100 nM) and selectivity (often at least tenfold over related targets). nih.gov

Validation: Confirming that the probe modulates its intended target in cellular systems. This often involves creating a structurally similar but inactive negative control compound to distinguish on-target from off-target effects. escholarship.orgeubopen.org

The methoxyphenyl butanone scaffold offers multiple points for chemical diversification to generate a library of compounds for screening, a common strategy in the search for new chemical probes. nih.gov

Applications in Material Science and Other Emerging Fields

The core structure of this compound can be modified to create compounds with applications in material science. A particularly relevant area is the development of materials with non-linear optical (NLO) properties. NLO materials are crucial for technologies like optical communications and data storage.

Chalcones and their derivatives, which can be synthesized from ketones like this compound, are known to exhibit NLO properties. nih.gov These molecules typically possess a donor-π-acceptor structure, where an electron-donating group and an electron-accepting group are connected by a conjugated π-electron system. This arrangement facilitates intramolecular charge transfer, which is the origin of their NLO response. nih.gov

In a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a chalcone derivative, density functional theory (DFT) calculations were used to investigate its electronic and NLO properties. nih.gov The methoxy (B1213986) group (-OCH3) on the phenyl ring acts as an electron-donating group, while the carbonyl group (-C=O) acts as an electron acceptor. The conjugated double bond system links these two ends. By modifying the structure, for instance, by introducing stronger donor or acceptor groups, the NLO properties can be tuned. The potential to synthesize chalcone derivatives from this compound suggests its utility as a precursor for new NLO materials. nih.gov

| Potential Application | Relevant Derivative Class | Key Structural Feature |

| Non-Linear Optics (NLO) | Chalcones (α,β-unsaturated ketones) | Donor-π-Acceptor System |

| Cosmetics | Complex Antioxidant Derivatives | Phenolic Hydroxyl Groups |

| Agriculture | Biologically Active Derivatives | Specific Pharmacophores |

While direct applications of this compound in material science are not established, its role as a precursor to functional materials like NLO-active chalcones highlights its potential in this emerging field.

Challenges, Research Gaps, and Future Directions for 1 3 Methoxyphenyl Butan 2 One Research

Identification of Undiscovered Bioactive Properties and Targets

A primary challenge in the study of 1-(3-Methoxyphenyl)butan-2-one is the limited knowledge of its biological activities. While structurally related compounds have shown a range of pharmacological effects, the specific bioactive properties of this particular isomer remain largely unexplored. Future research should focus on comprehensive screening to uncover its potential therapeutic applications.

Key Research Objectives:

Broad-Spectrum Biological Screening: Systematic screening of this compound against a diverse array of biological targets, including enzymes, receptors, and ion channels, is essential. This could unveil previously unknown activities, such as antimicrobial, anti-inflammatory, or anticancer properties, similar to those observed in other methoxyphenyl-containing compounds. mdpi.comnih.gov

Target Deconvolution: Should any bioactive properties be identified, the next critical step will be to determine the specific molecular targets through which this compound exerts its effects. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Comparative Bioactivity Studies: A comparative analysis of the bioactivity of this compound with its isomers, such as 1-(4-methoxyphenyl)butan-2-one (B1596316) and zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), would provide valuable insights into the structure-activity relationships (SAR). nih.gov This could elucidate the importance of the methoxy (B1213986) group's position on the phenyl ring for specific biological activities.

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic routes is crucial for the future availability and derivatization of this compound. While classical synthetic methods exist, there is a need to explore more innovative and environmentally friendly approaches.

Future Synthetic Strategies:

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a green and highly selective alternative for the synthesis of this compound and its derivatives. Enzymes can operate under mild reaction conditions and often provide high enantioselectivity, which is critical for producing specific stereoisomers with potentially different biological activities.

Novel Catalytic Systems: Research into new catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more cost-effective and sustainable synthetic methods. For example, the development of catalysts for the direct C-H activation of the methoxyphenyl moiety could streamline the synthesis of derivatives.

Advancements in Rational Design and Optimization of Derivatives

Once the bioactive properties and molecular targets of this compound are identified, the next logical step is the rational design and optimization of its derivatives to enhance potency, selectivity, and pharmacokinetic properties.

Approaches for Derivative Optimization:

Computational Modeling: In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding of this compound derivatives to their biological targets. This computational approach can guide the design of new analogs with improved affinity and efficacy.

Fragment-Based Drug Discovery (FBDD): FBDD can be utilized to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked together to create more potent lead compounds based on the this compound scaffold.

Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to modify the structure of this compound while retaining its desired biological activity. For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups could modulate the compound's electronic properties and its interaction with biological targets.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of data from various "omics" platforms is essential. nih.gov A multi-omics approach can provide a systems-level view of the compound's mechanism of action and its impact on cellular pathways. mdpi.com

Multi-Omics Integration Strategies:

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptomics) in response to treatment with this compound can help identify the cellular pathways affected by the compound. This can provide clues about its mechanism of action and potential off-target effects.

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct insight into the functional consequences of compound treatment. nih.gov

Metabolomics: Metabolomics can reveal alterations in the cellular metabolic profile, providing a snapshot of the physiological state of the cell after exposure to the compound.

Systems Biology Pipeline: The development of a systems biology pipeline to integrate these multi-omics datasets can help in identifying biologically relevant genes and potential therapeutic targets. nih.govresearchgate.net This comprehensive approach can also aid in the discovery of novel biomarkers to monitor the compound's efficacy and potential toxicity. nih.gov

The following table provides a summary of the key research areas and future directions for the investigation of this compound.

| Research Area | Challenges & Gaps | Future Directions |

| Bioactive Properties | Limited knowledge of biological activities and molecular targets. | Broad-spectrum screening, target deconvolution, and comparative SAR studies. |

| Synthesis | Need for more efficient and sustainable synthetic methods. | Exploration of flow chemistry, biocatalysis, and novel catalytic systems. |

| Derivative Optimization | Lack of optimized derivatives with enhanced properties. | Application of computational modeling, FBDD, and bioisosteric replacement. |

| Biological Understanding | Incomplete understanding of the compound's overall biological effects. | Integration of genomics, transcriptomics, proteomics, and metabolomics data. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Methoxyphenyl)butan-2-one, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves Friedel-Crafts acylation of 3-methoxyphenyl derivatives with appropriate ketone precursors. Key steps include:

- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate the acylating agent (e.g., acetyl chloride).

- Solvent Optimization : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.

- Temperature Control : Maintain 0–5°C to minimize side reactions like over-acylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Reaction yields can exceed 70% with strict anhydrous conditions .

Advanced: How can computational chemistry predict hydrogen bonding patterns in this compound’s crystal structure?

Answer:

Computational tools like Density Functional Theory (DFT) and graph-set analysis (as per Etter’s formalism) model intermolecular interactions:

- DFT Calculations : Optimize molecular geometry and electrostatic potential surfaces to identify H-bond donor/acceptor sites (e.g., carbonyl oxygen and methoxy groups).

- Graph-Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) to predict packing arrangements.

- Validation : Compare predicted patterns with experimental X-ray data refined via SHELXL .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with real-time sensors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from ignition sources due to flammability risks .

Advanced: How can researchers resolve contradictions in by-product analysis during the synthesis of this compound?

Answer:

- Chromatographic Separation : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate impurities.

- Spectroscopic Identification : Compare NMR (¹H, ¹³C) and HRMS data of by-products (e.g., diacylated derivatives) against reference libraries.

- Mechanistic Studies : Probe reaction pathways via kinetic isotope effects or deuterium labeling to identify competing pathways (e.g., para vs. meta acylation) .

Advanced: What role does X-ray crystallography with SHELX play in determining the molecular conformation of this compound?

Answer:

- Data Collection : Collect high-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

- Structure Refinement : Use SHELXL for iterative refinement of positional/thermal parameters. Key metrics: R-factor < 5%, wR₂ < 10%.

- Conformational Analysis : Identify torsional angles (e.g., C1-C2-C3-O1) to map steric effects of the methoxy group on ketone geometry .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

- Spectroscopic Techniques :

- FT-IR : Confirm carbonyl stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- NMR : ¹H NMR should show singlet for methyl ketone (δ 2.1–2.3 ppm) and aromatic protons (δ 6.7–7.4 ppm).

- Chromatography : GC-MS (electron ionization) to verify molecular ion peak (m/z 178) and absence of co-eluting impurities.

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for bulk production?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.

- Catalyst Recycling : Immobilize Lewis acids on mesoporous silica to enhance reusability.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Advanced: How do substituent effects influence the electronic properties of this compound in photochemical studies?

Answer:

- UV-Vis Spectroscopy : Methoxy groups act as electron donors, red-shifting λmax (e.g., 280 nm → 310 nm in polar solvents).

- TD-DFT Calculations : Simulate excited-state transitions to correlate substituent position (meta vs. para) with charge-transfer efficiency.

- Solvatochromism : Probe solvent polarity effects on emission spectra to assess dipole moment changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.